Noracymethadol gluconate
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Overview
Description
Noracymethadol gluconate is a synthetic opioid analgesic related to methadone. It is an acetyl ester of methadol and exhibits optical isomerism. This compound has been studied for its analgesic properties, showing comparable effects to morphine but with fewer side effects such as nausea, dizziness, and drowsiness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Noracymethadol gluconate is synthesized through the acetylation of noracymethadol. The process involves the reaction of noracymethadol with acetic anhydride under controlled conditions to form the acetate ester. The gluconate salt is then formed by reacting the acetate ester with gluconic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Noracymethadol gluconate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated this compound.
Scientific Research Applications
Noracymethadol gluconate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor interactions.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Mechanism of Action
Noracymethadol gluconate exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
Methadone: Another synthetic opioid analgesic with similar properties but different pharmacokinetics.
Acetylmethadol: A related compound with similar analgesic effects but different side effect profiles.
Dimepheptanol: Another methadol derivative with similar analgesic properties.
Uniqueness: Noracymethadol gluconate is unique due to its specific binding affinity for opioid receptors and its reduced side effect profile compared to other opioids. Its gluconate salt form also enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic use .
Properties
CAS No. |
7645-01-4 |
---|---|
Molecular Formula |
C28H41NO9 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C22H29NO2.C6H12O7/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h6-15,17,21,23H,5,16H2,1-4H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
UOCWHHASBAVCPX-IFWQJVLJSA-N |
Isomeric SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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